2,4-Diamino-6-hydroxypyrimidine-15N4
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Overview
Description
2,4-Diamino-6-hydroxypyrimidine-15N4 is a nitrogen-labeled derivative of 2,4-Diamino-6-hydroxypyrimidine, a compound known for its role as an inhibitor of GTP cyclohydrolase I. This enzyme is crucial in the biosynthesis of tetrahydrobiopterin, a cofactor for various hydroxylase enzymes. The nitrogen labeling with 15N4 is often used in research to trace and study the metabolic pathways and interactions of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-hydroxypyrimidine typically involves the cyclization of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours, followed by neutralization with formic or acetic acid to obtain the desired product .
Industrial Production Methods
Industrial production of 2,4-Diamino-6-hydroxypyrimidine involves similar synthetic routes but on a larger scale. The process includes chlorination of the compound using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and subsequent substitution reactions are common, leading to various substituted pyrimidine derivatives
Common Reagents and Conditions
Oxidation: Sodium nitrite in acidic conditions.
Reduction: Hydrogenation using palladium on carbon.
Substitution: N-Iodosuccinimide for iodination, followed by Suzuki coupling reactions with phenylboronic acids.
Major Products
The major products formed from these reactions include 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives and other substituted pyrimidines .
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine-15N4 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pyrimidine derivatives.
Biology: Acts as an inhibitor of GTP cyclohydrolase I, making it useful in studying the biosynthesis of tetrahydrobiopterin.
Industry: Used as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
2,4-Diamino-6-hydroxypyrimidine-15N4 inhibits GTP cyclohydrolase I by interacting with the GTP cyclohydrolase I feedback regulatory protein. This interaction prevents the enzyme from catalyzing the conversion of GTP to dihydroneopterin triphosphate, thereby blocking the biosynthesis of tetrahydrobiopterin. The inhibition is reversible by L-phenylalanine, which competes with the inhibitor for binding to the regulatory protein .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of minoxidil.
2,4-Diamino-5-nitroso-6-hydroxypyrimidine: An intermediate in the synthesis of other pyrimidine derivatives.
2,4,5-Triamino-6-hydroxypyrimidine: Used in various chemical syntheses
Uniqueness
2,4-Diamino-6-hydroxypyrimidine-15N4 is unique due to its nitrogen labeling, which allows for detailed metabolic studies and tracing in biological systems. Its specific inhibition of GTP cyclohydrolase I also makes it a valuable tool in studying the biosynthesis of tetrahydrobiopterin and related metabolic pathways .
Properties
Molecular Formula |
C4H6N4O |
---|---|
Molecular Weight |
130.09 g/mol |
IUPAC Name |
2,4-bis(15N)(azanyl)-(1,3-15N2)1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)/i5+1,6+1,7+1,8+1 |
InChI Key |
SWELIMKTDYHAOY-WKHKRNGSSA-N |
Isomeric SMILES |
C1=C([15N]=C([15NH]C1=O)[15NH2])[15NH2] |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N |
Origin of Product |
United States |
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